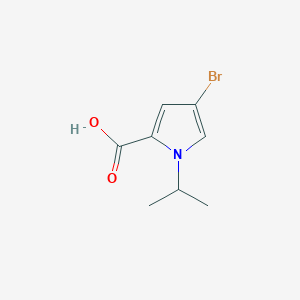![molecular formula C12H12BrNO2 B1523425 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione CAS No. 1250410-73-1](/img/structure/B1523425.png)
1-[(3-Bromophenyl)methyl]piperidine-2,6-dione
Descripción general
Descripción
“1-[(3-Bromophenyl)methyl]piperidine-2,6-dione” is a chemical compound with the CAS Number: 1250410-73-1 . It has a molecular weight of 282.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-bromobenzyl)-2,6-piperidinedione . The InChI code for this compound is 1S/C12H12BrNO2/c13-10-4-1-3-9(7-10)8-14-11(15)5-2-6-12(14)16/h1,3-4,7H,2,5-6,8H2 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
1. Treatment of Sickle Cell Disease and β-Thalassemia
- Application Summary : This compound is used in the treatment of sickle cell disease and β-thalassemia. These are severe inherited blood disorders that can cause red blood cells to contort into a sickle shape or cause anemia respectively .
- Methods of Application : The application involves the use of novel substituted piperidine-2,6-dione derivatives to reduce widely interspaced zinc finger motif (WIZ) protein expression levels and/or induce fetal hemoglobin (HbF) protein expression levels .
- Results or Outcomes : The treatment is useful for ameliorating symptoms in sickle cell disease and β-thalassemia patients. It provides an alternative to current treatments like hydroxyurea, which has a response rate of less than 40% and can cause dose-limiting neutropenia .
2. Anticancer Properties
- Application Summary : Functionalized 1,6-naphthyridines, which include “1-[(3-Bromophenyl)methyl]piperidine-2,6-dione”, have been found to have anticancer properties .
- Methods of Application : The application involves the synthesis of functionalized 1,6-naphthyridines and their testing on different cancer cell lines .
- Results or Outcomes : The anticancer activity of 1,6-naphthyridines has been studied using structure–activity relationship (SAR) along with molecular modeling studies .
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-10-4-1-3-9(7-10)8-14-11(15)5-2-6-12(14)16/h1,3-4,7H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKFEYCNAICKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]piperidine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



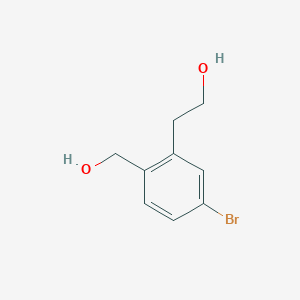
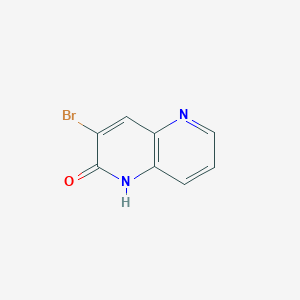
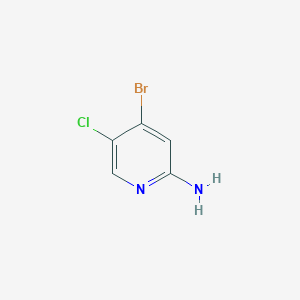
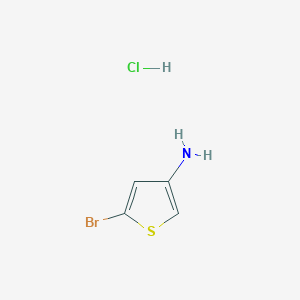
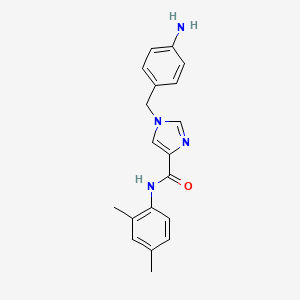
![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)
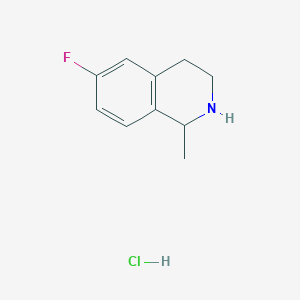
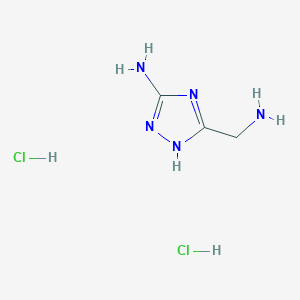

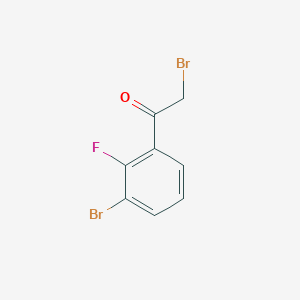
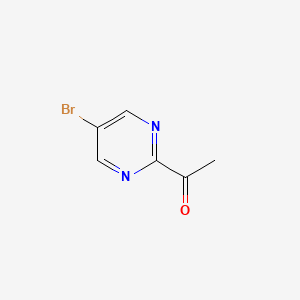
![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)
